![molecular formula C10H8O4 B3036625 (e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid CAS No. 38489-70-2](/img/structure/B3036625.png)
(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid
Overview
Description
(E)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid, also known as EBDAA, is a common organic compound with a wide range of applications in scientific research. It has been used in a variety of studies, from laboratory experiments to biochemical research. EBDAA has the potential to be used in a variety of ways, from improving existing processes to uncovering new ones. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EBDAA.
Scientific Research Applications
Antimicrobial Activity
Benzo[d][1,3]dioxole gathered pyrazole derivatives, which can be synthesized from “(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid”, have shown excellent antimicrobial activity . These compounds have been evaluated for their in vitro antimicrobial activity, and some of them have shown excellent antifungal and antibacterial activity .
Synthesis of Bioactive Compounds
Benzo[d][1,3]dioxole is used as a valuable starting material for the synthesis of bioactive compounds . These compounds constitute a major class of naturally occurring compounds and interest in their chemistry continues unabated because of their wide range of biological and therapeutic properties .
Pharmacological Importance
A wide variety of heterocyclic compounds are considered to be pharmacologically important molecules . Compounds containing pyrazole moiety play a very important role in medicinal chemistry .
Anti-viral Activity
Compounds containing benzo[d][1,3]dioxole have shown anti-viral activity . This makes them valuable in the research and development of new antiviral drugs .
Anti-inflammatory Activity
Benzo[d][1,3]dioxole compounds have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .
Anti-tumor Activity
Some compounds containing benzo[d][1,3]dioxole have shown anti-tumor activity . This indicates their potential use in cancer research and treatment .
Anti-depressant Activity
Compounds containing benzo[d][1,3]dioxole have shown anti-depressant activity . This suggests they could be used in the development of new treatments for depression .
Anti-hypertensive Activity
Benzo[d][1,3]dioxole compounds have demonstrated anti-hypertensive properties . This indicates potential applications in the treatment of hypertension .
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-4-yl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-5H,6H2,(H,11,12)/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIULATLGKZGF-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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